Scientific Field: This research falls under the field of Oncology, specifically the treatment of Osteosarcoma.
Summary of the Application: NVP-TAE684 has been found to reverse multidrug resistance (MDR) in human osteosarcoma by inhibiting P-glycoprotein (PGP1) function .
Methods of Application: In this study, a library of over 500 kinase inhibitors was screened to discover potential drug synergistic effects among kinase inhibitors and general chemotherapeutics. The human osteosarcoma MDR cell lines U2OSR2 and KHOSR2 were used for the initial screen and secondary mechanistic studies .
Results or Outcomes: NVP-TAE684 significantly reversed chemoresistance when used in combination with doxorubicin, paclitaxel, docetaxel, vincristine, ET-743, or mitoxantrone.
Scientific Field: This research is in the field of Oncology, focusing on overcoming multidrug resistance (MDR) in ABCG2-Overexpressing Cancer Cells.
Summary of the Application: NVP-TAE684 has been found to have a reversal effect on ABCG2-Overexpressing Cancer Cells .
Methods of Application: MTT assay was carried out to determine cell viability and reversal effect of NVP-TAE684 in parental and drug-resistant cells. Drug accumulation and efflux assay was performed to examine the effect of NVP-TAE684 on the cellular accumulation and efflux of chemotherapeutic drugs .
Results or Outcomes: Drug accumulation and efflux tests indicated that the effect of NVP-TAE684 in decreasing MDR was due to the inhibition of efflux function of ABCG2 transporter .
Scientific Field: This research falls under the field of Oncology, specifically the treatment of Anaplastic Large-Cell Lymphomas (ALCL).
Summary of the Application: NVP-TAE684 has been identified as a highly potent and selective small-molecule ALK inhibitor, which blocked the growth of ALCL-derived and ALK-dependent cell lines .
Methods of Application: The study involved the use of ALK-positive ALCL models and established Karpas-299 lymphomas .
Results or Outcomes: NVP-TAE684 treatment resulted in a rapid and sustained inhibition of phosphorylation of NPM-ALK and its downstream effectors and subsequent induction of apoptosis and cell cycle arrest. In vivo, NVP-TAE684 suppressed lymphomagenesis in two independent models of ALK-positive ALCL and induced regression of established Karpas-299 lymphomas .
Scientific Field: This research is in the field of Oncology, focusing on the treatment of Neuroblastoma.
Summary of the Application: NVP-TAE684 has been shown to be efficacious in neuroblastoma lines with constitutively active ALK mutations .
Methods of Application: The study involved the use of neuroblastoma lines with constitutively active ALK mutations .
Results or Outcomes: NVP-TAE684 was found to be effective in crizotinib-resistant EML4-ALK L1196M mutants as well as other secondary gatekeeper mutations .
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine is a novel compound with significant potential in medicinal chemistry. It features a complex structure characterized by a pyrimidine core substituted with various functional groups, including chloro, methoxy, and isopropylsulfonyl moieties. The molecular formula is and it has been identified as an inhibitor of anaplastic lymphoma kinase (ALK), making it relevant in cancer research, particularly for tumors that exhibit ALK mutations .
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine has demonstrated notable biological activity as an ALK inhibitor. Research indicates that it induces cell cycle arrest and apoptosis in cancer cell lines such as Karpas299 and H2228 by inhibiting ALK and its downstream signaling pathways . This mechanism positions the compound as a promising candidate for targeted cancer therapies.
The synthesis of this compound typically involves multiple steps:
Specific methods for preparing crystalline forms have been detailed in patents, emphasizing conditions such as solvent ratios and temperature control during synthesis .
The primary applications of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine lie in:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it interacts specifically with ALK, inhibiting its activity effectively. Further pharmacokinetic studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Several compounds share structural similarities with 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Crizotinib | ALK inhibitor; similar pyrimidine core | Approved for ALK-positive lung cancer |
Alectinib | Similar substitutions; more selective for ALK | Approved for ALK-positive lung cancer |
Lorlatinib | Contains a piperidine moiety; targets resistant mutations | Approved for advanced ALK-positive NSCLC |
The uniqueness of 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine lies in its specific combination of substituents and its potential to overcome resistance mechanisms seen in other ALK inhibitors .